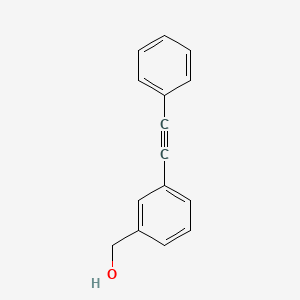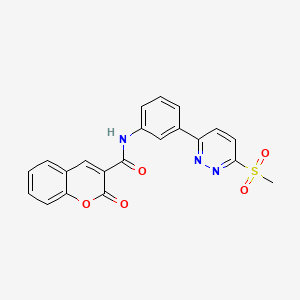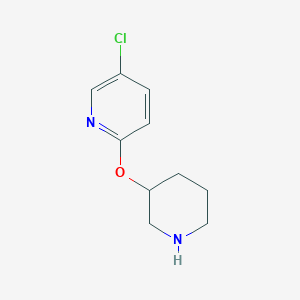
(3-(Phenylethynyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Phenylethynyl)phenyl)methanol” is a chemical compound with the molecular formula C15H12O . It has a molecular weight of 208.26 . It is a powder at room temperature and has a melting point of 41-43°C .
Synthesis Analysis
The synthesis of “(3-(Phenylethynyl)phenyl)methanol” involves a coupling reaction . In a general procedure, phenylacetylene (4.5 mmol), aryl halide (3.0 mmol), Pd(PPh3)2Cl2 (2.0 mol%), and ChOH (4.0 mL) are added to a 25 mL round-bottom flask equipped with a magnetic bar . The mixture is then stirred at 40°C . After stirring, the reaction mixture is filtered .Molecular Structure Analysis
The molecular structure of “(3-(Phenylethynyl)phenyl)methanol” is represented by the InChI code: 1S/C15H12O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11,16H,12H2 .Physical And Chemical Properties Analysis
“(3-(Phenylethynyl)phenyl)methanol” is a powder at room temperature . It has a melting point of 41-43°C . The compound has a molecular weight of 208.26 and a molecular formula of C15H12O .科学的研究の応用
Catalysis and Organic Synthesis
Enantioselective Epoxidation : The enantioselective epoxidation of α,β-enones using organocatalysts, such as synthesized from (R)-1-phenylethylamine, showcases the utility of related compounds in producing epoxides with high yields and enantioselectivities, critical for pharmaceutical and materials science applications (Lu et al., 2008).
Methylation of Amines and Transfer Hydrogenation : The use of methanol as a hydrogen source and C1 synthon for N-methylation of amines highlights its potential in chemical synthesis and energy technologies. This demonstrates the versatility of methanol and related alcohols in facilitating reactions under environmentally friendly conditions (Sarki et al., 2021).
Polymer and Materials Science : Novel electroluminescent conjugated polyelectrolytes based on polyfluorene and related compounds have been synthesized, showing promise for applications in organic electronics. These materials exhibit solubility in polar solvents such as methanol and have been used in device fabrication with high quantum efficiencies, indicating their potential in creating advanced optoelectronic devices (Huang et al., 2004).
C–C Coupling Reactions : The catalytic C–C coupling of methanol with allenes to produce higher alcohols, incorporating all-carbon quaternary centers, represents a significant advancement in utilizing methanol as a renewable chemical feedstock. This process underscores the importance of developing new catalytic methods for converting simple alcohols into more complex molecules (Moran et al., 2011).
Biomembrane Studies
- Lipid Dynamics : Research into the effects of methanol on lipid dynamics, specifically its impact on 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, offers insights into how solvents influence biomembrane structure and function. This study provides valuable information for understanding the role of solvents like methanol in biomembrane and proteolipid research, which could impact the study of transmembrane proteins/peptides (Nguyen et al., 2019).
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the phenyl group in the compound, show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The compound is synthesized using a sonogashira cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 20826 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Indole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities .
Action Environment
The compound is synthesized at a temperature of 40°c , suggesting that it may be stable under normal environmental conditions.
特性
IUPAC Name |
[3-(2-phenylethynyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11,16H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLPZRFRLKMOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenylethynyl)phenyl)methanol | |
CAS RN |
123926-88-5 |
Source


|
| Record name | [3-(2-phenylethynyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2938616.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)methanesulfonamide](/img/structure/B2938617.png)
![1-(Cyclobutylcarbonyl)-4-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B2938618.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938621.png)




![(Z)-3,5-dimethoxy-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2938630.png)
![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)
![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)
![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2938636.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)